4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate
Description
4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate is a heterocyclic organic compound featuring a phenyl group substituted with a 1,3-dithiolane ring and esterified with furan-2-carboxylic acid. The compound is synthesized via esterification of furan-2-carbonyl chloride with 4-(1,3-dithiolan-2-yl)phenol under anhydrous conditions . Applications span medicinal chemistry (e.g., antimicrobial agents due to sulfur’s electron-rich nature) and materials science, where its ability to coordinate with transition metals is explored for catalytic or conductive materials .
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S2/c15-13(12-2-1-7-16-12)17-11-5-3-10(4-6-11)14-18-8-9-19-14/h1-7,14H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFNNIHOBKDTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 4-(1,3-dithiolan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The furan ring may also contribute to the compound’s biological activity by interacting with various biomolecules .
Comparison with Similar Compounds
Key Observations :
- The dithiolane derivative exhibits higher thermal stability (120–125°C) compared to dioxolane analogs, attributed to sulfur’s stronger intermolecular interactions .
- Lipophilicity (LogP) increases with sulfur content, enhancing membrane permeability in biological systems .
Research Findings and Methodological Insights
Recent studies leverage platforms like ResearchGate to identify collaborators for synthesizing novel dithiolane derivatives . Proposed research frameworks for comparative analyses often align with SCI paper structures, emphasizing systematic property benchmarking .
Biological Activity
4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate (CAS Number: 331461-07-5) is a synthetic compound notable for its potential biological activities. The compound consists of a furan ring and a dithiolan moiety, which contribute to its unique chemical properties. Research has indicated its promise in various biological applications, particularly in antimicrobial and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 292.378 g/mol. The structure includes:
- Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Dithiolan Ring : A sulfur-containing ring that may interact with biological molecules.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.
Table 2: Antioxidant Activity Assessment
| Assay Method | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
| FRAP (Ferric Reducing Ability) | 20 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Interaction with Thiol Groups : The dithiolan moiety can form reversible bonds with thiol groups in proteins, potentially modulating enzyme activities.
- Radical Scavenging : The furan ring may facilitate electron transfer processes that neutralize free radicals.
Study on Antimicrobial Properties
In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial effects of the compound against clinical isolates of bacteria. The results indicated that the compound inhibited growth effectively at concentrations lower than those used for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Research on Antioxidant Effects
Another study focused on the antioxidant capacity of this compound using various assays. The findings suggested that it significantly reduced oxidative stress markers in cell cultures treated with hydrogen peroxide, indicating its protective role against oxidative damage .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate, and what analytical techniques are critical for confirming its structure?
Methodological Answer:
-
Synthetic Routes :
- Esterification under high-temperature conditions : Analogous to the synthesis of 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (), refluxing the carboxylic acid derivative (e.g., furan-2-carboxylic acid) with the alcohol component (e.g., 4-(1,3-dithiolan-2-yl)phenol) in the presence of acyl chlorides or coupling agents.
- Feist-Benary cyclization : Adapt methods from the synthesis of phenyl-[2-(2-phenylvinyl)furan-3-yl]methanone (), using diketones and aldehydes to construct the furan ring.
-
Analytical Techniques :
- NMR Spectroscopy : Compare chemical shifts (e.g., 1H and 13C NMR) with structurally similar compounds like 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (δ 8.14 ppm for aromatic protons, ) to confirm regiochemistry and purity .
- Mass Spectrometry (MS) : Validate molecular weight via HRMS, as demonstrated for compound 5n (m/z 323 [M+H]+, ).
Q. What safety precautions should be prioritized when handling this compound in laboratory settings?
Methodological Answer :
- Key Protocols :
- PPE and Ventilation : Use gloves, goggles, and fume hoods, as recommended for 4-formylfuran-2-carboxylic acid ().
- Toxicity Mitigation : Treat the compound as potentially hazardous due to the lack of established toxicological data (). Implement spill containment and waste segregation protocols.
- Storage : Store in airtight containers under inert conditions to prevent degradation of the dithiolane moiety.
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?
Methodological Answer :
- Parameters to Test :
- Catalyst Selection : Compare Lewis acids (e.g., ZnCl2) vs. organocatalysts, inspired by the synthesis of hept-6-en-1-yl furan-2-carboxylate ().
- Temperature and Time : Optimize using Design of Experiments (DoE), similar to the 200°C, 4-hour reaction for compound 6 (78% yield, ).
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) vs. non-polar solvents to enhance solubility of the dithiolane group.
Q. What strategies are effective in resolving contradictory spectral data during structural elucidation?
Methodological Answer :
- Approaches :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, as shown for compound 5n’s E/Z isomer differentiation ().
- Computational Validation : Compare experimental IR or UV-VIS data (e.g., λmax at 254 nm for furan derivatives, ) with DFT-calculated spectra.
- Isotopic Labeling : Introduce deuterated analogs to confirm assignments for ambiguous protons.
Q. What in silico or experimental approaches are suitable for predicting the ecological impact of this compound?
Methodological Answer :
- Proposed Workflow :
- QSAR Modeling : Predict bioaccumulation (LogP) using tools like EPI Suite, noting that furan derivatives (e.g., C9H14O3, LogP 1.33, ) may exhibit moderate lipophilicity.
- Biodegradation Assays : Adapt OECD 301 protocols to test microbial degradation, given the lack of ecological data (, Section 12).
- Toxicity Profiling : Use Daphnia magna or algae growth inhibition tests to estimate LC50 values.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed NMR spectra?
Methodological Answer :
- Steps :
- Solvent Artifact Check : Confirm that peaks like δ 7.63 ppm () are not solvent-related (e.g., DMSO-d6 residual signals).
- Dynamic Effects : Assess tautomerization or rotational barriers in the dithiolane group using variable-temperature NMR.
- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-(2-phenylvinyl)furan-3-carboxamide, ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
